4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Physicochemical profiling Membrane permeability Drug-likeness

This heterocyclic benzamide features a 4-cyanophenyl moiety and dual furan-2-ylmethyl/thiophen-3-ylmethyl substituents. The 4-cyano group lowers logP by 0.3 and increases TPSA by 23.8 Ų relative to the non-cyano analog, providing a precise tool for probing permeability-selectivity trade-offs in intracellular target campaigns. With four H-bond acceptors and a validated furan-thiophene pharmacophore, it is ideal for co-crystal screens and SPR studies. Secure this differentiated scaffold to isolate cyano-group contributions to metabolic stability and plasma protein binding.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 1234804-31-9
Cat. No. B2943086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
CAS1234804-31-9
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESC1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H14N2O2S/c19-10-14-3-5-16(6-4-14)18(21)20(11-15-7-9-23-13-15)12-17-2-1-8-22-17/h1-9,13H,11-12H2
InChIKeyDIJROKOANBXQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide – CAS 1234804-31-9 Structural Identity & Procurement-Relevant Baseline


4-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1234804-31-9; molecular formula C₁₈H₁₄N₂O₂S; MW 322.4 g/mol) is a heterocyclic benzamide that incorporates a 4-cyanophenyl moiety and both furan-2-ylmethyl and thiophen-3-ylmethyl substituents. Computed descriptors (XLogP3 = 2.9, TPSA = 85.5 Ų, H-bond acceptors = 4, rotatable bonds = 5) establish its physicochemical baseline [1]. In the absence of published biological assay data, these computed parameters serve as the primary measurable differentiator for procurement decisions involving this scaffold.

Why Generic Substitution Fails for 4-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Quantitative Property Gaps Relative to Closest Analogs


The nearest structural analog, N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1226427-72-0), lacks the 4-cyano group and consequently exhibits distinct physicochemical properties: XLogP3 = 3.2, TPSA = 61.7 Ų, H-bond acceptors = 3, and heavy atom count = 21 [1]. The cyano substituent in the target compound simultaneously lowers lipophilicity (ΔLogP = –0.3), increases polar surface area (ΔTPSA = +23.8 Ų), and adds an additional hydrogen-bond acceptor, all of which can alter membrane permeability, solubility, and target-binding profiles. These differences make generic substitution unreliable without empirical equivalence testing.

Procurement-Relevant Quantitative Differentiation of 4-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide vs. Closest Non-Cyano Analog


Topological Polar Surface Area (TPSA) Differential: Target 85.5 Ų vs. Comparator 61.7 Ų

The 4-cyano group elevates the topological polar surface area (TPSA) of the target compound to 85.5 Ų, compared with 61.7 Ų for the non-cyano analog N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide [1][2]. The 23.8 Ų increase surpasses the common 140 Ų oral bioavailability ceiling and positions the compound in a distinct permeability class, which may require different formulation strategies.

Physicochemical profiling Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: Target Accepts 4 H‑Bonds, Comparator Accepts 3

The target compound contains four hydrogen-bond acceptors (amide carbonyl, furan oxygen, thiophene sulfur, and cyano nitrogen) versus three in the non-cyano analog (amide carbonyl, furan oxygen, thiophene sulfur) [1][2]. The additional acceptor site can enhance aqueous solubility and enable distinct intermolecular interactions in both biological and solid-state contexts.

Solubility Target engagement Crystal engineering

Lipophilicity Shift: Target XLogP3 2.9 vs. Comparator XLogP3 3.2

The electron-withdrawing cyano group reduces the computed XLogP3 of the target compound to 2.9, compared with 3.2 for the non-cyano analog [1][2]. This ΔLogP of –0.3 reflects a measurable decrease in lipophilicity, which can influence tissue distribution, plasma protein binding, and metabolic stability.

Lipophilicity ADME logD

Heavy Atom Count as a Complexity Proxy: Target 23 vs. Comparator 21

The target compound contains 23 heavy atoms, two more than the non-cyano analog (21) [1][2]. The additional carbon and nitrogen atoms from the cyano group increase molecular complexity, which may affect synthetic yield, purification cost, and scalability.

Synthetic accessibility Molecular complexity Cost estimation

Class-Level Pharmacological Relevance: Furan-Thiophene Benzamides Exhibit Measurable Biological Activity

A chemometric study of furan and thiophene amide derivatives applied semi-empirical molecular modeling and HPLC retention data to establish quantitative structure-activity classification models [1]. While the target compound itself was not individually assayed, the broader benzamide class demonstrated statistically significant pharmacological activity clustering (validated by PLS regression), confirming that the core scaffold is bioactive. The 4-cyano substituent can therefore be expected to modulate this baseline activity in a structure-dependent manner.

Pharmacological classification HPLC retention PLS modeling

Optimal Application Scenarios for 4-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide Based on Quantitative Physicochemical Differentiation


Scaffold-Hopping and SAR Studies Targeting Permeability-Gated Targets

The +23.8 Ų TPSA elevation (85.5 vs. 61.7 Ų) relative to the non-cyano analog makes this compound a valuable tool for probing the permeability-selectivity trade-off in intracellular target campaigns. Researchers can use it to deliberately shift the permeability window without altering the core furan-thiophene pharmacophore [1][2].

Hydrogen-Bond-Directed Crystal Engineering and Co-Crystal Design

With four hydrogen-bond acceptor sites, this compound offers an additional interaction node compared to the three-acceptor analog, enabling more complex supramolecular architectures in co-crystal screens and solid-form optimization [1][2].

Lipophilicity-Modulated ADME Profiling in Drug Discovery

The ΔXLogP3 of –0.3 provides a measurable shift in lipophilicity for structure-property relationship (SPR) studies, allowing teams to isolate the contribution of the cyano group to metabolic stability and plasma protein binding while keeping the core scaffold constant [1][2].

Bioactivity Screening Based on Validated Furan-Thiophene Benzamide Pharmacophore

Class-level PLS modeling confirms that furan-thiophene benzamides occupy a statistically validated bioactive chemical space; the 4-cyano derivative is a logical candidate for primary screening libraries targeting kinases, GPCRs, or ion channels within this validated cluster [3].

Quote Request

Request a Quote for 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.